molecular formula C12H14O3 B7518313 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

Cat. No.: B7518313
M. Wt: 206.24 g/mol
InChI Key: KAKMUGXWNOVKSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Methoxylation: Introduction of the methoxy group (-OCH3) at the 3-position of the naphthalene ring.

    Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.

    Carboxylation: Introduction of the carboxylic acid group (-COOH) at the 1-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further hydrogenate the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces fully hydrogenated derivatives.

    Substitution: Produces various substituted naphthalene derivatives.

Scientific Research Applications

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play crucial roles in its binding to enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthoic acid: Similar structure but lacks the methoxy group.

    1-Naphthoic acid: Contains a carboxylic acid group but lacks the tetrahydro and methoxy modifications.

    2-Methoxy-1-naphthoic acid: Contains a methoxy group but differs in the position of the carboxylic acid group.

Uniqueness

3-Methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid is unique due to the combination of its methoxy group, tetrahydro structure, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h6-7H,2-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKMUGXWNOVKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCC2)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 0.02 mole of 3-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid, and 40 ml. of 2 N sodium hydroxide solution is treated with 0.04 mole of dimethylsulfate over a 5 minutes period, and the mixture is stirred for 24 hours. The mixture is washed with 3 × 50 ml. of ether and acidified with dilute hydrochloric acid. The precipitate is collected, washed with water, dried at room temperature and 100μ pressure and recrystallized from cyclohexane.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylate (0.90 g, 4.09 mmol) in THF (50 mL), water (20 mL) and 1N NaOH (8.6 mL, 8.6 mmol) was stirred for 3 days at room temperature. The THF was evaporated and the mixture acidified to pH 1 with 1N HCl. The resulting precipitate was extracted with EtOAc, dried (MgSO4), filtered and concentrated to give the acid as a white solid (0.80 g, 95%). 1H NMR (DMSO) δ 12.79 (s, 1H), 7.09 (d, 1H), 6.82 (d, 1H), 3.73 (s, 3H), 2.86 (s, 2H), 2.74 (s, 2H), 1.68 (m, 4H); MS m/z 205 (M−H).
Name
methyl 3-methoxy-5,6,7,8-tetrahydro-1-naphthalenecarboxylate
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.